molecular formula C6H9ClF3NO B2749894 (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2375248-56-7

(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No.: B2749894
CAS No.: 2375248-56-7
M. Wt: 203.59
InChI Key: FTCWVXUMTCPZHY-YMDUGQBDSA-N
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Description

(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[410]heptane;hydrochloride is a complex organic compound known for its unique bicyclic structure This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions. The use of robust catalysts and reagents that facilitate the formation of the bicyclic structure is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound is investigated for its potential biological activities. Its bicyclic structure and trifluoromethyl group are of interest in the design of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its stability and reactivity profile make it a candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

Industry

Industrially, the compound can be used in the development of specialty chemicals and materials. Its unique properties are leveraged in the synthesis of advanced polymers and other high-performance materials.

Mechanism of Action

The mechanism by which (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which is crucial for precise molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,6S,7R)-7-(Difluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane
  • (1R,6S,7R)-7-(Methyl)-2-oxa-5-azabicyclo[4.1.0]heptane

Uniqueness

Compared to similar compounds, (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity. This makes it particularly valuable in applications where these properties are critical, such as in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

(1R,6S,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H/t3-,4+,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCWVXUMTCPZHY-YMDUGQBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C(C2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@@H]([C@@H]2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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